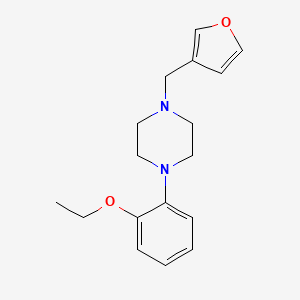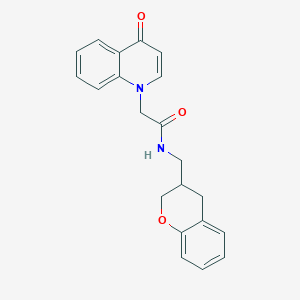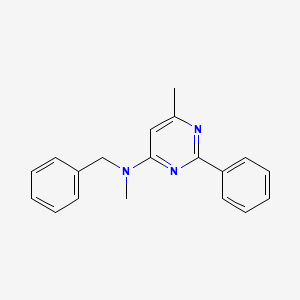
1-(2-ethoxyphenyl)-4-(3-furylmethyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of piperazine derivatives, including compounds similar to 1-(2-ethoxyphenyl)-4-(3-furylmethyl)piperazine, involves various strategies aimed at modifying the phenylpropyl side chain or introducing different substituents to achieve desired properties. For instance, derivatives of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine with various substituents have been synthesized to evaluate their binding affinity for certain receptors, highlighting the role of amino, fluoro, hydroxyl, methoxyl, methyl, methylene, and oxo substituents in influencing these properties (Hsin et al., 2008).
Molecular Structure Analysis
Molecular structure analysis often involves spectroscopic methods and crystallography to elucidate the arrangement of atoms within a molecule. For compounds structurally related to 1-(2-ethoxyphenyl)-4-(3-furylmethyl)piperazine, techniques like IR, NMR, and X-ray diffraction have been employed. For example, the synthesis and structural characterization of 1,4-di(2-methoxyphenyl)-2,5-piperazinedione, a related derivative, involved detailed analysis using IR, 1H NMR, and single crystal X-ray diffraction, providing insights into the molecular geometry and electronic structure (Zhang et al., 2007).
Chemical Reactions and Properties
The chemical reactions and properties of piperazine derivatives can be quite varied, depending on the substituents and the chemical environment. Studies have explored the synthesis of heteroaromatic analogs of piperazine compounds, demonstrating how changes in the molecular structure can influence the affinity for certain biological targets, such as the dopamine transporter (DAT) (Matecka et al., 1997). These reactions and subsequent analyses provide valuable information on the chemical behavior and potential applications of these compounds.
Physical Properties Analysis
The physical properties of piperazine derivatives, including solubility, melting point, and stability, are crucial for their practical applications. While specific data on 1-(2-ethoxyphenyl)-4-(3-furylmethyl)piperazine might not be readily available, related studies offer insights into how molecular modifications can affect these properties. The synthesis and evaluation of compounds for properties like binding affinity to certain receptors often indirectly provide information on their physical characteristics as well (Lewis et al., 2003).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and the ability to participate in specific chemical reactions, are essential for understanding the potential applications of piperazine derivatives. Research into bridged piperazine analogs of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine has revealed insights into how structural changes can impact dopamine transporter affinity and selectivity, illustrating the complex interplay between molecular structure and chemical properties (Zhang et al., 2000).
特性
IUPAC Name |
1-(2-ethoxyphenyl)-4-(furan-3-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-2-21-17-6-4-3-5-16(17)19-10-8-18(9-11-19)13-15-7-12-20-14-15/h3-7,12,14H,2,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJVQJBULJXBVIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)CC3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5261430 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(1S*,5R*)-3-(cyclobutylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]-2-oxo-1-phenylethanone](/img/structure/B5624807.png)
![N-ethyl-N'-({1-[2-(2-methoxyphenyl)ethyl]piperidin-3-yl}methyl)-N,N'-dimethylsulfamide](/img/structure/B5624816.png)
![N-[(5-ethylpyridin-2-yl)methyl]-7-fluoro-N-methylquinazolin-4-amine](/img/structure/B5624825.png)
![(3R*,4R*)-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-1-[3-(2-thienyl)propanoyl]-4-piperidinol](/img/structure/B5624829.png)

![{3-oxo-3-[rel-(1S,5R)-3-(3-phenylpropyl)-3,6-diazabicyclo[3.2.2]non-6-yl]propyl}amine dihydrochloride](/img/structure/B5624837.png)

![2-[1-(2-chlorophenyl)-5-(5-ethoxy-2-furyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5624855.png)
![3-fluoro-5-methyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5624860.png)
![4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]aniline](/img/structure/B5624866.png)
![2-ethoxy-4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol](/img/structure/B5624870.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-isobutylbenzenesulfonamide](/img/structure/B5624880.png)
